molecular formula C9H15NO B1354168 N,N-dimethylhept-6-ynamide CAS No. 793720-00-0

N,N-dimethylhept-6-ynamide

Cat. No. B1354168
CAS RN: 793720-00-0
M. Wt: 153.22 g/mol
InChI Key: MWCIQDGVYWVULA-UHFFFAOYSA-N
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Description

“N,N-dimethylhept-6-ynamide” is a chemical compound that is available for purchase online for pharmaceutical testing . It is used as a reference standard for accurate results .


Synthesis Analysis

Ynamides, such as “N,N-dimethylhept-6-ynamide”, can be synthesized using a flexible, modular method that uses trichloroethene as an inexpensive two-carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides .


Chemical Reactions Analysis

Ynamides have been found to be versatile reagents for organic synthesis . They have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules . Brønsted acid-mediated reactions of ynamides represent significant advances in ynamide chemistry .

Scientific Research Applications

  • Brønsted Acid-Mediated Reactions of Ynamides

    Ynamides have been utilized in Brønsted acid-mediated reactions, including cycloaddition, cyclization, and intramolecular alkoxylation-initiated rearrangement. These applications highlight the versatility of ynamides in organic synthesis for assembling structurally complex N-containing molecules, particularly valuable N-heterocycles (Chen, Qian & Ye, 2020).

  • Ring Forming Transformations

    The ynamide functional group's activation of carbon-carbon triple bonds has been applied in the synthesis of nitrogen-containing products, crucial in natural products and medicinal molecules. These transformations, especially ring-forming reactions, are instrumental in rapidly assembling complex molecular structures (Wang et al., 2014).

  • Gold-Catalyzed Transformation of Ynamides

    Ynamides have been extensively used in the development of synthetic methods and the construction of unusual N-bearing heterocycles. Their reactivity under gold catalysis, involving reactions with various nitrogen-transfer and oxygen atom-transfer reagents, has been a significant area of study (Shandilya et al., 2021).

  • Copper-Mediated Coupling and Synthesis

    Ynamides have been synthesized through copper-mediated coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles. This method presents a straightforward approach to access a variety of ynamides, highlighting their potential in synthetic organic chemistry (Coste et al., 2009).

  • Intramolecular Carbolithiation

    The synthesis of polysubstituted 1,4-dihydropyridines and pyridines through intramolecular carbolithiation of N-allyl-ynamides is another application. This reaction has been used in the formal synthesis of the anti-dyskinesia agent sarizotan, demonstrating the efficiency and versatility of ynamides in organic synthesis (Gati et al., 2012).

  • Catalysis and Cycloadditions

    Ynamides have been involved in various catalytic processes, including copper-catalyzed Ficini [2 + 2] cycloaddition. These applications show the utility of ynamides in thermal cycloaddition reactions with enones, expanding the scope of ynamide chemistry (Li et al., 2010).

Mechanism of Action

A computational study elucidates the reaction mechanism for ynamide-mediated amide bond formation from carboxylic acids and amines . The mechanisms have been studied in detail for ynamide hydrocarboxylation and the subsequent aminolysis of the resulting adduct by an amine .

Future Directions

The future directions of “N,N-dimethylhept-6-ynamide” and ynamides in general are likely to involve further exploration of their unique reactivity and ease of manipulation . This could lead to the development of new synthetic applications and the discovery of new reaction mechanisms .

properties

IUPAC Name

N,N-dimethylhept-6-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-4-5-6-7-8-9(11)10(2)3/h1H,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCIQDGVYWVULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylhept-6-ynamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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